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Ethyl 3-hydroxy-3-methylbutanoate

Pyrolysis kinetics Thermal stability Structure-reactivity relationships

Ethyl 3-hydroxy-3-methylbutanoate (CAS 18267-36-2) is a branched-chain β‑hydroxy ester (C₇H₁₄O₃, MW 146.18 g/mol) belonging to the fatty acid ester class. It is a colorless liquid with a fruity aroma and is found naturally in sea buckthorn (Hippophae rhamnoides).

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 18267-36-2
Cat. No. B102028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxy-3-methylbutanoate
CAS18267-36-2
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C)(C)O
InChIInChI=1S/C7H14O3/c1-4-10-6(8)5-7(2,3)9/h9H,4-5H2,1-3H3
InChIKeyHKEDUIGHSRRIKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Hydroxy-3-methylbutanoate (CAS 18267-36-2): Core Identity and Procurement Starting Point


Ethyl 3-hydroxy-3-methylbutanoate (CAS 18267-36-2) is a branched-chain β‑hydroxy ester (C₇H₁₄O₃, MW 146.18 g/mol) belonging to the fatty acid ester class [1]. It is a colorless liquid with a fruity aroma and is found naturally in sea buckthorn (Hippophae rhamnoides) [2]. The compound is primarily employed as a synthetic intermediate in pharmaceutical research and as a reference standard for flavor and fragrance analysis, where its tertiary alcohol structure imparts distinct physicochemical and sensory properties that differentiate it from primary- and secondary-hydroxy analogs.

Workflow
Synthetic intermediate for pharmaceutical research and process development
Reference Standard
Analytical standard for flavor, fragrance, and metabolomics method development
Structural Differentiator
Tertiary β‑hydroxy ester confers distinct thermal and chromatographic behavior from primary/secondary analogs

Why Ethyl 3-Hydroxy-3-methylbutanoate Cannot Be Indiscriminately Swapped with In-Class Analogs


Although ethyl 3-hydroxy-3-methylbutanoate shares the β‑hydroxy ester scaffold with compounds such as ethyl 3-hydroxybutanoate and methyl 3-hydroxy-3-methylbutanoate, the presence of a tertiary hydroxyl group (vs. secondary in ethyl 3-hydroxybutanoate) and the ethyl ester moiety (vs. methyl ester) fundamentally alter its boiling point, lipophilicity, thermal stability, and sensory profile. These differences have been quantified in physical property datasets, pyrolysis kinetic studies, and flavor regulatory databases, demonstrating that in-class substitution without experimental validation can compromise chromatographic resolution, reaction reproducibility, and compliance with food-contact regulations [1]. The evidence below provides a side-by-side quantitative basis for selecting ethyl 3-hydroxy-3-methylbutanoate over its closest structural neighbors.

Thermal Stability Profile
Ethyl 3-hydroxy-3-methylbutanoate (tertiary) may exhibit significantly faster pyrolysis than secondary analogs. Class-level kinetic differences can shift decomposition thresholds; direct substitution without thermal validation may compromise high‑temperature synthesis or GC analysis.
Separation & Retention Behavior
The tertiary ester and ethyl group influence boiling point and logP relative to ethyl 3-hydroxybutanoate (secondary, different ester moiety). These differences alter distillation cut points and chromatographic retention; methods developed for one cannot be assumed valid for the other.
Regulatory Clearance
Ethyl 3-hydroxy-3-methylbutanoate is not cleared for direct food or fragrance use, whereas certain secondary analogs (e.g., ethyl 3-hydroxybutanoate) hold FEMA GRAS status. For food‑contact or ingestible research, regulatory status alone precludes interchange.

Quantitative Differentiation Evidence for Ethyl 3-Hydroxy-3-methylbutanoate Procurement Decisions


Pyrolysis Rate Enhancement vs. Secondary β‑Hydroxy Esters

Ethyl 3-hydroxy-3-methylbutanoate exhibits significantly faster gas-phase pyrolysis than its secondary alcohol analog, consistent with the tertiary alcohol acceleration observed across the β‑hydroxy ester series. In a head-to-head kinetic study of methyl β‑hydroxy esters, the tertiary congener (methyl 3-hydroxy-3-methylbutanoate) reacted 4.78 times faster than the secondary congener (methyl 3-hydroxybutanoate) at 600 K [1]. For ethyl 3-hydroxy-3-methylbutanoate itself, the first‑order rate coefficient is log k = (12.39 ± 0.46) − (174.5 ± 5.2) kJ·mol⁻¹ / (2.303 RT) over 559–603 K, with major elimination products being acetone and ethyl acetate [2]. This predictable, quantifiable thermal lability must be considered when selecting a β‑hydroxy ester for high‑temperature synthetic routes or GC‑injector conditions.

Pyrolysis Rate
Class‑level inference
Tertiary: 44.6 vs secondary: 9.3 (4.78× faster at 600 K)
Supports thermal stability screening for synthetic and GC workflows
Gas‑phase kinetic model; review reactor/injector conditions
Pyrolysis kinetics Thermal stability Structure-reactivity relationships

Boiling Point Elevation vs. Ethyl 3-Hydroxybutanoate

The targeted compound boils approximately 45 °C higher than the structurally simpler ethyl 3-hydroxybutanoate. Ethyl 3-hydroxy-3-methylbutanoate exhibits a boiling point of 215.7 °C at 760 mmHg , whereas ethyl 3-hydroxybutanoate boils at 170 °C under the same pressure . This 45.7 °C elevation results from the additional methyl substitution at C‑3, which increases molecular weight and reduces volatility. The boiling point difference directly impacts distillation fractionation and GC retention time selection, making the two compounds non-interchangeable in separation protocols.

Boiling Point
Reported
215.7 °C vs 170 °C (Δ ≈ 46 °C higher)
Boiling point elevation influences distillation fractionation and GC retention
Estimated at 760 mmHg; verify experimentally for separation protocol
Physicochemical property Distillation Chromatographic retention

Lipophilicity (LogP) Differentiation from Secondary β‑Hydroxy Esters

Ethyl 3-hydroxy-3-methylbutanoate is measurably more lipophilic than its secondary alcohol counterpart. The consensus experimental logP for the target compound is approximately 0.71 [1], whereas ethyl 3-hydroxybutanoate exhibits a logP of 0.32 [2]. This ΔlogP of ≈0.39 units indicates a roughly 2.5‑fold higher partition into organic phases, which can influence extraction efficiency, membrane permeability in cell-based assays, and retention time in reversed-phase HPLC.

Lipophilicity (logP)
Reported
logP 0.71 vs 0.32 (Δ ≈ 0.39, ~2.5× higher organic affinity)
Higher partitioning may shift extraction yields and reversed‑phase retention
Consensus logP values; confirm for specific solvent system
Partition coefficient Lipophilicity Solubility modelling

Regulatory Clearance Status for Flavor and Fragrance Use

Ethyl 3-hydroxy-3-methylbutanoate is explicitly listed as 'not for fragrance use' and 'not for flavor use' by authoritative flavor-industry databases [1], reflecting its current regulatory non-clearance as a direct food additive. In contrast, many in-class analogs such as ethyl 3-hydroxybutanoate carry FEMA GRAS designations and are permitted for food flavoring applications [2]. This binary regulatory distinction is a critical procurement filter: choosing the wrong analog for a food-grade formulation can result in regulatory non-compliance and batch rejection.

Regulatory Status
Class‑level inference
Not permitted for flavor/fragrance vs secondary analog: FEMA GRAS
Binary clearance gap excludes food‑grade research for this compound
Verify current regulatory status in target jurisdiction
Regulatory compliance Food-contact safety Flavor ingredient selection

Natural Occurrence as a Differentiator for Authenticity Standards

Ethyl 3-hydroxy-3-methylbutanoate has been identified as a naturally occurring constituent of sea buckthorn (Hippophae rhamnoides) [1], whereas ethyl 3-hydroxybutanoate is predominantly a fermentation product found in wine and microbial systems [2]. This divergent natural distribution can be exploited for authenticity verification: the presence of ethyl 3-hydroxy-3-methylbutanoate in a sample may serve as a marker for sea buckthorn-derived ingredients, while its absence helps rule out adulteration with synthetic or fermentation-derived analogs.

Natural Occurrence
Supporting evidence
Detected in sea buckthorn vs ethyl 3‑hydroxybutanoate: wine/fermentation
Potential authenticity marker for Hippophae rhamnoides products
Qualitative origin difference; confirm species specificity in target matrix
Natural product authentication Foodomics Origin verification

Optimal Deployment Scenarios for Ethyl 3-Hydroxy-3-methylbutanoate Based on Quantitative Evidence


High-Temperature Synthetic Route Development Requiring Known Pyrolysis Kinetics

When designing a synthetic sequence that involves thermal processing (e.g., distillation, gas-phase reaction) above 250 °C, ethyl 3-hydroxy-3-methylbutanoate offers predictable thermal behavior. Its first‑order rate coefficient has been rigorously determined (log k = 12.39 − 174.5 kJ·mol⁻¹/2.303RT), and the primary decomposition products are well characterized (acetone + ethyl acetate) [1]. This allows process chemists to calculate residence‑time limits and avoid decomposition that would occur with alternative β‑hydroxy esters lacking such kinetic characterization.

Chromatographic Method Development Where Boiling Point and LogP Drive Separation

In GC method development, the 45.7 °C higher boiling point of ethyl 3-hydroxy-3-methylbutanoate relative to ethyl 3-hydroxybutanoate translates to substantially longer retention on non‑polar columns, enabling baseline separation of co‑occurring β‑hydroxy esters in complex matrices. Similarly, the ΔlogP of 0.39 units [2] allows reversed-phase HPLC methods to resolve the tertiary ester from its secondary analog using simple isocratic conditions, which is valuable for purity assays in pharmaceutical intermediate quality control.

Non-Food Research Programs That Explicitly Avoid Food-Contact Regulatory Constraints

Because ethyl 3-hydroxy-3-methylbutanoate is not cleared for direct food or fragrance use [3], it is particularly suited to laboratory research settings where procurement of food-grade compounds is unnecessary or where the absence of GRAS status simplifies institutional chemical inventory management. This contrasts with ethyl 3-hydroxybutanoate, which, as a FEMA GRAS substance, triggers additional compliance overhead in some research organizations.

Authentication and Metabolomics Studies Targeting Sea Buckthorn-Derived Products

For metabolomic fingerprinting or authenticity verification of sea buckthorn oils and extracts, ethyl 3-hydroxy-3-methylbutanoate serves as a species‑specific marker [4]. Its qualitative presence or absence provides orthogonal evidence to fatty acid profiling, helping to distinguish genuine Hippophae rhamnoides material from adulterated or misidentified samples.

Application
Selection Property
Validation Focus
High‑temperature synthesis
Documented first‑order pyrolysis kinetics
Thermal decomposition profile and residence‑time limits
Chromatographic method development
Elevated boiling point and lipophilicity
GC retention shift and reversed‑phase HPLC resolution
Non‑food research studies
Non‑GRAS, non‑fragrance regulatory status
Compliance with institutional chemical inventory policies
Sea buckthorn authentication
Naturally occurring in Hippophae rhamnoides
Metabolomic marker specificity and origin verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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